Ethyl 2-amino-2-cycloheptylacetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

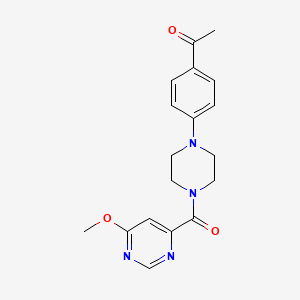

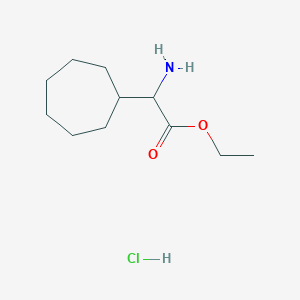

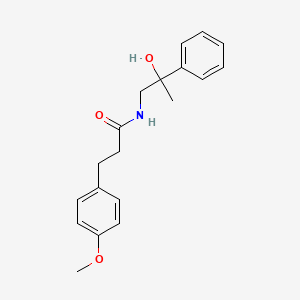

Ethyl 2-amino-2-cycloheptylacetate hydrochloride is a chemical compound with the molecular formula C11H22ClNO2 . It has a molecular weight of 235.75 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-2-cycloheptylacetate hydrochloride consists of an ethyl ester group attached to a cycloheptyl ring, which also carries an amino group . The hydrochloride indicates that this compound forms a salt with hydrochloric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-2-cycloheptylacetate hydrochloride are not fully detailed in the available sources. It is known that its molecular weight is 235.75 , but other properties such as boiling point, melting point, and density are not specified .Scientific Research Applications

Peptide Synthesis

Ethyl 2-amino-2-cycloheptylacetate hydrochloride has been utilized in peptide synthesis. A method employing ethyl α-chlorovinyl ether and α, α-dichlorodiethyl ether for the synthesis of peptides involves the reaction of acylamino acid with an amino acid ester-hydrochloride and chlorinated ethers, producing optically pure acyl peptide-esters. This method is particularly effective for preparing acyl dipeptide-esters and can also yield higher peptides. Acylamino acid chlorides are likely intermediates in these reactions (Heslinga & Arens, 1957).

Chemical Synthesis and Reactions

The compound is also important in various chemical synthesis processes and reactions. For example, the reaction of 2-aminocyclohepta[b]pyrroles with ethyl acetoacetate in specific conditions yields significant chemical compounds. These compounds undergo replacement reactions at various positions, showcasing their versatility in chemical synthesis (Abe, 1987).

Synthesis of Pyrazines

Ethyl 2-amino-2-cycloheptylacetate hydrochloride plays a role in the synthesis of pyrazines. A process involving ethyl ethoxycarbonylacetimidate hydrochloride conversion into ethyl 2-amidino-2-nitroso-acetate and subsequent reduction and cyclisation with dicarbonyl reagents leads to the formation of ethyl 3-aminopyrazine-2-carboxylates. This demonstrates its utility in the creation of complex chemical structures (Keir, Maclennan, & Wood, 1978).

Bioactive Compound Isolation

In a study focusing on secondary metabolites from mollusks, chemical investigations led to the isolation of various compounds. The structure of these compounds was confirmed by spectroscopic experiments, highlighting the use of ethyl 2-amino-2-cycloheptylacetate hydrochloride in the isolation and identification of bioactive compounds (Chakraborty & Joy, 2019).

properties

IUPAC Name |

ethyl 2-amino-2-cycloheptylacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)9-7-5-3-4-6-8-9;/h9-10H,2-8,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSCLMYFLZAEBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-2-cycloheptylacetate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[1-(cyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2445951.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2445952.png)

![(2R,4S)-4-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2445955.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide](/img/structure/B2445969.png)